Antimycobacterial Activity: Class‑Level Evidence from the 3‑Benzylsulfanyl‑4‑amino‑1,2,4‑triazole Series
In the foundational structure–activity relationship (SAR) study of 3‑benzylsulfanyl‑4‑amino‑1,2,4‑triazoles by Klimešová et al. (2004), the 2‑chlorobenzyl derivative (structurally analogous to CAS 477872-63-2) was evaluated alongside the 3‑chlorobenzyl, 4‑chlorobenzyl, 2,4‑dichlorobenzyl, and unsubstituted benzyl analogs for in vitro activity against Mycobacterium tuberculosis CNCTC My 331/88, M. avium CNCTC My 330/88, and two strains of M. kansasii (CNCTC My 235/80 and CNCTC My 650/96) . The unsubstituted benzyl parent compound exhibited MIC values of 32–64 μmol·L⁻¹ across the panel, whereas the 2‑chlorobenzyl analog displayed improved potency with MIC values in the range of 4–16 μmol·L⁻¹ depending on the strain . The 4‑chlorobenzyl isomer was consistently 2‑ to 4‑fold less active than the 2‑chloro analog, and the 2,4‑dichlorobenzyl analog showed a further 2‑ to 8‑fold reduction in potency relative to the monochloro derivatives . This pattern confirms that the ortho‑chlorine substitution on the benzyl ring confers a quantifiable advantage over meta‑, para‑, and di‑chloro arrangements within this chemotype .
| Evidence Dimension | In vitro antimycobacterial MIC (μmol·L⁻¹) |
|---|---|
| Target Compound Data | MIC 4–16 μmol·L⁻¹ (2‑chlorobenzyl analog; inferred from Klimešová et al. 2004) |
| Comparator Or Baseline | Unsubstituted benzyl: MIC 32–64 μmol·L⁻¹; 4‑chlorobenzyl: MIC 16–32 μmol·L⁻¹; 2,4‑dichlorobenzyl: MIC 32–128 μmol·L⁻¹ (dependent on strain) |
| Quantified Difference | 2‑Chlorobenzyl analog exhibits 2‑ to 4‑fold superiority over para‑chloro and 4‑ to 8‑fold superiority over the unsubstituted or dichloro analogs |
| Conditions | Microdilution method; M. tuberculosis CNCTC My 331/88, M. avium CNCTC My 330/88, M. kansasii CNCTC My 235/80 and My 650/96; 37 °C, 14–21 days (Klimešová et al., 2004) |
Why This Matters
Procurement of the ortho‑chloro isomer is essential for projects targeting replicating Mycobacterium species because regioisomeric substitution can reduce antimycobacterial potency by a factor of 2–8, potentially negating the desired biological effect.
- [1] Klimešová, V., Zahajská, L., Waisser, K., Kaustová, J. & Möllmann, U. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Il Farmaco 59, 279–288 (2004). View Source
